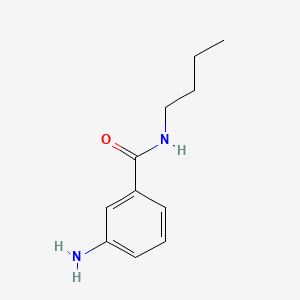

3-amino-N-butylbenzamide

説明

3-Amino-N-butylbenzamide is an organic compound with the molecular formula C11H16N2O. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of an amino group at the third position of the benzene ring and a butyl group attached to the nitrogen atom of the amide group .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-butylbenzamide can be achieved through the direct condensation of 3-aminobenzoic acid and butylamine. This reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Additionally, ultrasonic irradiation has been reported to be an effective method for promoting the condensation reaction, providing a green and efficient pathway for the synthesis of benzamide derivatives .

化学反応の分析

Types of Reactions: 3-Amino-N-butylbenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonyl group of the amide can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the reagent used.

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential

3-amino-N-butylbenzamide has been investigated for its potential as an anticancer and anti-inflammatory agent. Its structure allows it to interact with biological macromolecules, which may lead to the inhibition of specific enzymes involved in disease pathways. The compound's ability to form covalent bonds with nucleophilic sites on proteins enhances its therapeutic profile, making it a candidate for further medicinal chemistry studies aimed at developing new treatments for cancer and inflammatory diseases .

Case Studies

- A study evaluating the efficacy of benzamide derivatives found that compounds similar to this compound exhibited significant activity against various cancer cell lines, suggesting that modifications in the benzamide structure could enhance anticancer properties .

- Another investigation into enzyme inhibitors demonstrated that benzamide derivatives could effectively inhibit enzymes critical for tumor growth, indicating that this compound might possess similar capabilities .

Biological Research

Enzyme Inhibition

Research has shown that this compound can act as an enzyme inhibitor. The mechanism involves the formation of covalent bonds with target enzymes, which can disrupt their normal function. This property is particularly relevant in the development of drugs aimed at treating diseases characterized by enzyme overactivity, such as cancer and certain inflammatory conditions.

Potential Applications

- Antiparasitic Activity : Similar compounds have been evaluated for their effectiveness against parasites like Trypanosoma brucei, suggesting that this compound could be explored for similar applications .

- Antimicrobial Properties : The compound's structural characteristics make it a candidate for developing antimicrobial agents, particularly against resistant strains of bacteria and fungi .

Chemical Synthesis

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its reactive bromoacetyl group allows it to participate in various chemical reactions, leading to the formation of more complex molecules. This feature is particularly useful in the pharmaceutical industry where novel compounds are continuously being developed.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:

| Compound Name | Halogen Substituent | Unique Features |

|---|---|---|

| 3-[(2-Chloroacetyl)amino]-N-butylbenzamide | Chlorine | Less reactive than bromo derivative |

| 3-[(2-Iodoacetyl)amino]-N-butylbenzamide | Iodine | Higher reactivity due to larger halogen |

| 3-[(2-Fluoroacetyl)amino]-N-butylbenzamide | Fluorine | Unique electronic properties affecting reactivity |

The presence of different halogens significantly influences the reactivity and biological activity of these compounds, making them suitable for diverse applications in drug design and synthesis.

作用機序

The mechanism of action of 3-amino-N-butylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the benzamide moiety can interact with hydrophobic pockets, stabilizing the enzyme-substrate complex. This interaction can modulate the activity of the enzyme, leading to various biological effects .

類似化合物との比較

- 3-Amino-N-methylbenzamide

- 3-Amino-N-ethylbenzamide

- 3-Amino-N-propylbenzamide

Comparison: 3-Amino-N-butylbenzamide is unique due to the presence of the butyl group, which imparts distinct physicochemical properties compared to its methyl, ethyl, and propyl analogs. The longer alkyl chain increases the hydrophobicity and may enhance the compound’s ability to interact with hydrophobic regions of proteins or membranes .

生物活性

3-Amino-N-butylbenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 192.26 g/mol

- CAS Number : 6837-99-6

The compound features an amine group and an amide functional group, which contribute to its reactivity and biological activity. The presence of the butyl group introduces steric effects that may influence its interactions with biological targets.

Research indicates that the biological activity of this compound primarily involves:

- Antimicrobial Activity : The compound exhibits the ability to disrupt bacterial cell membranes and inhibit essential enzymes, which may contribute to its effectiveness against various pathogens.

- Anti-inflammatory Properties : Studies have shown that it can inhibit cyclooxygenase enzymes, which are crucial in inflammation pathways, thus suggesting potential applications in treating inflammatory diseases.

- Antioxidant Activity : It has been noted for its capacity to scavenge free radicals, offering protective effects against oxidative damage.

Biological Activities and Applications

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant antimicrobial activity against several bacterial strains. The mechanism was attributed to its ability to alter membrane integrity and function, leading to cell death.

- Inflammation Model : In a controlled experiment involving animal models of inflammation, the administration of this compound resulted in a marked reduction in inflammatory markers, indicating its potential as a therapeutic agent for conditions such as arthritis.

- Neuroprotection Studies : Research conducted on benzamide analogs, including this compound, revealed their ability to protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests a potential role in developing treatments for neurodegenerative diseases such as Parkinson's disease .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-N-tert-butylbenzamide | Tert-butyl group instead of butyl | Enhanced anti-inflammatory properties |

| N-Butylbenzamide | Lacks amino group | Limited reactivity |

| 4-Tert-butylbenzamide | Tert-butyl at para position | Different positioning affects activity |

This comparative analysis highlights how variations in functional groups influence the compound's reactivity and biological activity.

特性

IUPAC Name |

3-amino-N-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-3-7-13-11(14)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNPBDZUBXOTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398893 | |

| Record name | 3-amino-N-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6837-99-6 | |

| Record name | 3-amino-N-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。